molecular formula C15H11F3 B2632755 1-(1-Phenylvinyl)-2-(trifluoromethyl)benzene CAS No. 191867-93-3

1-(1-Phenylvinyl)-2-(trifluoromethyl)benzene

Cat. No.: B2632755
CAS No.: 191867-93-3
M. Wt: 248.248
InChI Key: QTJPEJASXYPZBE-UHFFFAOYSA-N
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Description

1-(1-Phenylvinyl)-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of a phenylvinyl group and a trifluoromethyl group attached to a benzene ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

1-(1-Phenylvinyl)-2-(trifluoromethyl)benzene has a wide range of applications in scientific research:

Future Directions

The future directions for the use and study of 1-(1-Phenylvinyl)-2-(trifluoromethyl)benzene are not specified in the search results. Given its availability for biochemical research , it may have potential applications in various scientific fields.

Preparation Methods

The synthesis of 1-(1-Phenylvinyl)-2-(trifluoromethyl)benzene typically involves radical trifluoromethylation reactions. One common method includes the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators. The reaction conditions often require elevated temperatures and the presence of a suitable solvent . Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(1-Phenylvinyl)-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe). The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(1-Phenylvinyl)-2-(trifluoromethyl)benzene involves its interaction with molecular targets through its phenylvinyl and trifluoromethyl groups. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design .

Comparison with Similar Compounds

1-(1-Phenylvinyl)-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the phenylvinyl and trifluoromethyl groups, which confer specific chemical and physical properties that are advantageous in various applications.

Properties

IUPAC Name

1-(1-phenylethenyl)-2-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3/c1-11(12-7-3-2-4-8-12)13-9-5-6-10-14(13)15(16,17)18/h2-10H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJPEJASXYPZBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CC=CC=C1)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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